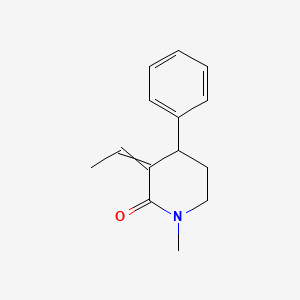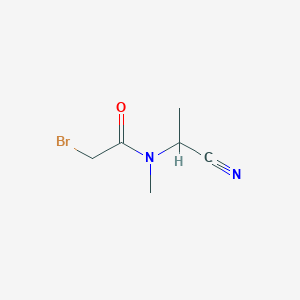
2-Bromo-N-(1-cyanoethyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-(1-cyanoethyl)-N-methylacetamide is an organic compound that contains bromine, nitrogen, and cyano groups
Preparation Methods
The synthesis of 2-Bromo-N-(1-cyanoethyl)-N-methylacetamide typically involves the reaction of N-methylacetamide with bromine and a cyanoethylating agent. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-Bromo-N-(1-cyanoethyl)-N-methylacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced forms of the compound.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-N-(1-cyanoethyl)-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(1-cyanoethyl)-N-methylacetamide involves its interaction with molecular targets such as enzymes and proteins. The bromine and cyano groups play a crucial role in binding to active sites and inhibiting enzymatic activity. The pathways involved may include the disruption of normal cellular processes and the induction of specific biochemical reactions.
Comparison with Similar Compounds
2-Bromo-N-(1-cyanoethyl)-N-methylacetamide can be compared with other similar compounds such as:
2-Bromo-N-(1-cyanoethyl)-N-methylpyridine-3-carboxamide: This compound has a similar structure but includes a pyridine ring, which may alter its chemical properties and applications.
2-Bromo-N-(1-cyanoethyl)-5-fluorobenzenesulfonamide:
Properties
CAS No. |
61555-55-3 |
|---|---|
Molecular Formula |
C6H9BrN2O |
Molecular Weight |
205.05 g/mol |
IUPAC Name |
2-bromo-N-(1-cyanoethyl)-N-methylacetamide |
InChI |
InChI=1S/C6H9BrN2O/c1-5(4-8)9(2)6(10)3-7/h5H,3H2,1-2H3 |
InChI Key |
FOSULSUPZGARAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)N(C)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


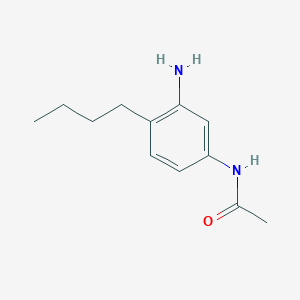
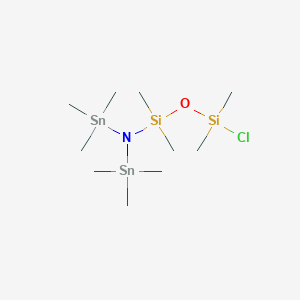
![(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone](/img/structure/B14588978.png)
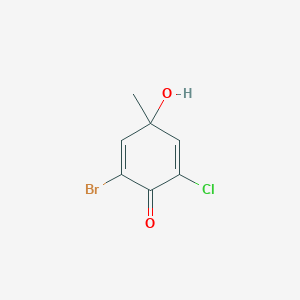

![4-[4-Methyl-3-(propylsulfanyl)phenoxy]benzonitrile](/img/structure/B14588987.png)
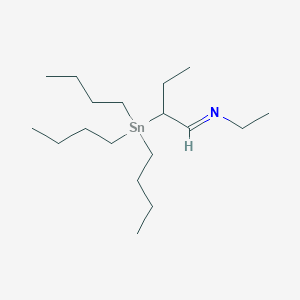


![3-(4H-Furo[3,2-b]indol-2-yl)prop-2-enamide](/img/structure/B14589012.png)
![N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide](/img/structure/B14589017.png)

